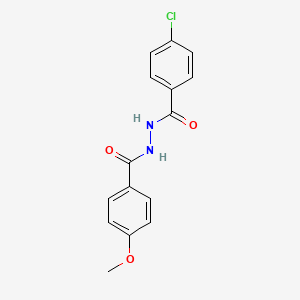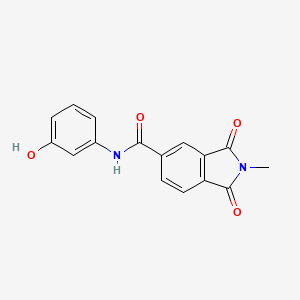![molecular formula C19H21NO2 B5341750 2-[methyl(2-phenylethyl)amino]-2-indanecarboxylic acid](/img/structure/B5341750.png)
2-[methyl(2-phenylethyl)amino]-2-indanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Methyl(2-phenylethyl)amino]-2-indanecarboxylic acid, also known as MIAC, is a chemical compound that has been studied for its potential therapeutic applications. MIAC is a derivative of indanecarboxylic acid, which is a bicyclic aromatic compound. The synthesis of MIAC involves the reaction of indanecarboxylic acid with methylamine and 2-phenylethylamine. MIAC has been found to have interesting biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The exact mechanism of action of 2-[methyl(2-phenylethyl)amino]-2-indanecarboxylic acid is not yet fully understood. However, it is thought to work by modulating the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. This compound has also been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can protect neurons from oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases. This compound has also been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which may contribute to its antidepressant and anxiolytic effects.
实验室实验的优点和局限性
One advantage of using 2-[methyl(2-phenylethyl)amino]-2-indanecarboxylic acid in lab experiments is its relatively simple synthesis method. This compound can be synthesized using commercially available starting materials and standard laboratory equipment. Another advantage is its potential therapeutic applications, which make it an interesting candidate for further research. However, one limitation of using this compound in lab experiments is its low yield, which can make it difficult to obtain large quantities of the compound for use in studies.
未来方向
There are several potential future directions for research on 2-[methyl(2-phenylethyl)amino]-2-indanecarboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action of this compound and its neuroprotective effects. Another area of interest is its potential use in the treatment of depression and anxiety disorders. Further studies are needed to determine the optimal dosage and treatment duration for this compound in these conditions. Finally, there is potential for the development of new derivatives of this compound with improved therapeutic properties.
合成方法
The synthesis of 2-[methyl(2-phenylethyl)amino]-2-indanecarboxylic acid involves the reaction of indanecarboxylic acid with methylamine and 2-phenylethylamine. The reaction is carried out in a solvent such as ethanol or methanol. The reaction mixture is then heated under reflux for several hours, after which the product is isolated and purified by recrystallization. The yield of this compound is typically around 50-60%.
科学研究应用
2-[methyl(2-phenylethyl)amino]-2-indanecarboxylic acid has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been found to have antioxidant and anti-inflammatory properties, which may help to protect neurons from damage and slow down the progression of these diseases. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
2-[methyl(2-phenylethyl)amino]-1,3-dihydroindene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20(12-11-15-7-3-2-4-8-15)19(18(21)22)13-16-9-5-6-10-17(16)14-19/h2-10H,11-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTUWOWYFLCPGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5341667.png)
![[2-(2-benzylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5341674.png)
![2-{1-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5341679.png)


![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5341691.png)
![4-[(4-chlorophenyl)carbonothioyl]-2,6-dimethylmorpholine](/img/structure/B5341703.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5341718.png)

![3-(4-methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5341726.png)
![2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5341731.png)
![4-(cyclopropylmethyl)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5341739.png)
![N-(3,4-dimethylphenyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5341742.png)
![ethyl 3-[7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5341758.png)